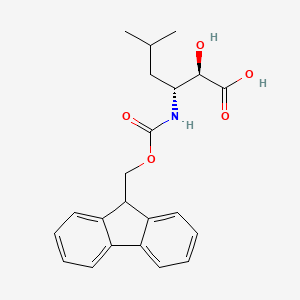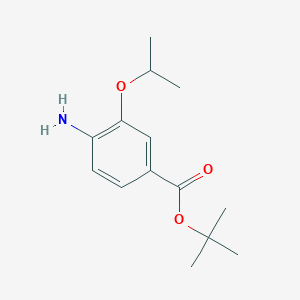
tert-Butyl 4-amino-3-isopropoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-amino-3-isopropoxybenzoate: is an organic compound with the molecular formula C14H21NO3. It is a derivative of benzoic acid and features a tert-butyl ester group, an amino group, and an isopropoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-isopropoxybenzoate typically involves multiple steps. One common method starts with the nitration of tert-butyl 4-nitrobenzoate, followed by reduction to obtain tert-butyl 4-aminobenzoate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-amino-3-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce various alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 4-amino-3-isopropoxybenzoate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of antifolate compounds, which are important in cancer research .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in inhibiting specific enzymes that are targets for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of tert-Butyl 4-amino-3-isopropoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the isopropoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. The tert-butyl ester group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-aminobenzoate
- tert-Butyl 2-aminobenzoate
- tert-Butyl 4-nitrobenzoate
Comparison: tert-Butyl 4-amino-3-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which distinguishes it from other tert-butyl benzoate derivatives. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
379261-87-7 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
tert-butyl 4-amino-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-9(2)17-12-8-10(6-7-11(12)15)13(16)18-14(3,4)5/h6-9H,15H2,1-5H3 |
Clé InChI |
WOXKZQNHIFZLAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


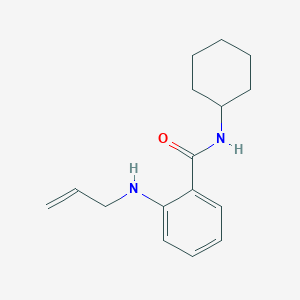
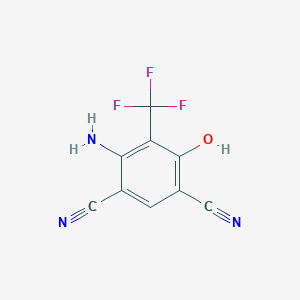
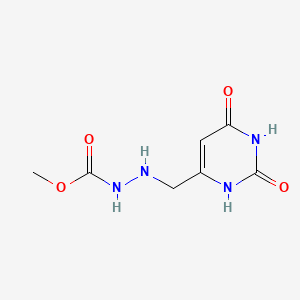


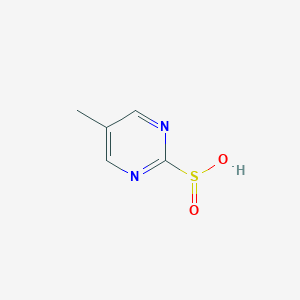
![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)
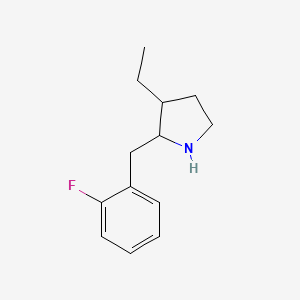
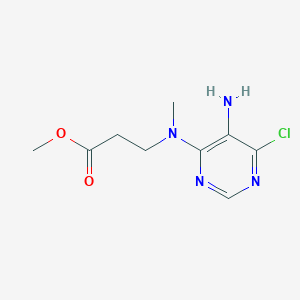
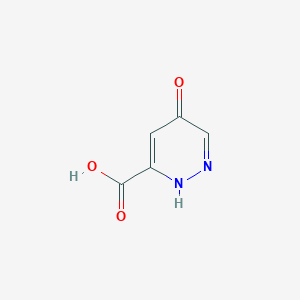
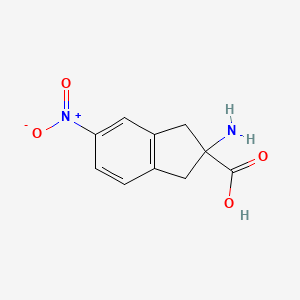
![5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)
![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
